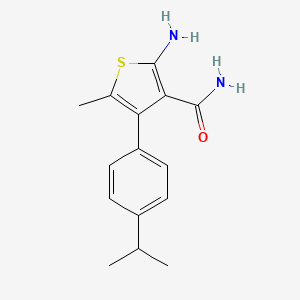

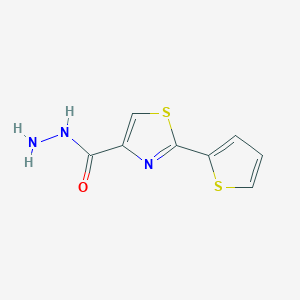

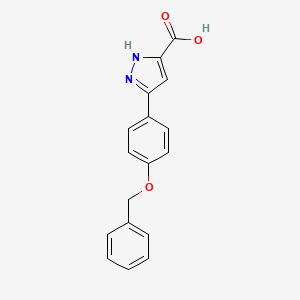

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in various studies. In one such study, a highly phenylated diamine was synthesized from 4′-nitrodeoxybenzoin, which was then used to prepare aromatic polyamides with a tetraphenylthiophene unit . Another study focused on the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are precursors to compounds with pharmacological properties . Additionally, the synthesis of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds from substituted dithioacetal and guanidine has been reported, with the purity of these compounds confirmed by various spectral data . Furthermore, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized using substituted benzylchlorides and chloroacetic acid, with their structures confirmed by NMR spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were characterized using various spectroscopic techniques. In the study of aromatic polyamides, the inherent viscosities and solubility in organic solvents were determined, indicating the presence of the tetraphenylthiophene unit . The azomethine derivatives were analyzed using high-performance liquid chromatography (HPLC) to ensure a purity of more than 95%, and their structures were confirmed by spectral characteristics . The 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds were characterized by UV, IR, NMR, and MASS spectral data, with the effects of substituents on spectral group frequencies discussed . The novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were confirmed by 1H NMR spectral data, with specific signals identified for different functional groups .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives has been investigated in various contexts. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide showed the influence of substituents on the completeness of the condensation reaction . In another study, the reactions of 2-amino-3-cyano-4,5-dihydrothiophenes with acetylenic esters were explored, yielding different products depending on the reaction conditions and the acetylenic ester used .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophene derivatives were extensively studied. The aromatic polyamides exhibited high thermal stability with glass transition temperatures ranging from 285 to 327°C and 10% weight loss temperatures observed above 530°C in nitrogen . The azomethine derivatives were predicted to have cytostatic, antitubercular, and anti-inflammatory activities, with their biological activity confirmed by web resource PASS Online . The antimicrobial activity of the novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was also assessed, showing higher activity than reference drugs against certain strains of microorganisms .

Scientific Research Applications

Synthesis of Chiral Linear Carboxamides

A study by Khalifa et al. (2014) involved the synthesis of chiral linear carboxamide derivatives incorporating a peptide linkage, using nalidixic acid and amino acids as starting materials. This research explored the potential of these compounds in various scientific applications, including their structural and chemical properties (Khalifa et al., 2014).

Chemoselective Thionation-Cyclization

Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. These thiazoles were obtained from enamide precursors, introducing ester, N-substituted carboxamide, or peptide functionality in the 4-position of the product thiazoles, indicating their significance in the development of new chemical entities (Kumar et al., 2013).

Biological and Pharmacological Applications

Cytotoxicity and Antimicrobial Activity

The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) highlighted their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study presents a foundational step towards understanding the pharmacological applications of such compounds in cancer research (Hassan et al., 2014).

Biologically Active Azomethine Derivatives

Chiriapkin et al. (2021) conducted targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their cytostatic, antitubercular, and anti-inflammatory activities. This research is indicative of the compound's versatility in the development of new therapeutic agents (Chiriapkin et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to determine the biochemical pathways it affects . Once the targets and mode of action are known, researchers can map out the biochemical pathways involved and understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to have an active effect.

Result of Action

The molecular and cellular effects of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide’s mechanism of action, it’s difficult to discuss how such factors might impact it .

properties

IUPAC Name |

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPACGIVOJWHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)